Ethyl 3-methyldodec-2-enoate

Description

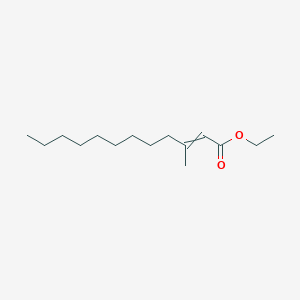

Ethyl 3-methyldodec-2-enoate is an unsaturated ester characterized by a 12-carbon backbone (dodec-) with a methyl group at position 3 and a double bond at position 2. Its molecular formula is C₁₅H₂₈O₂, and it belongs to the class of α,β-unsaturated esters.

Properties

CAS No. |

60437-05-0 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

ethyl 3-methyldodec-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-14(3)13-15(16)17-5-2/h13H,4-12H2,1-3H3 |

InChI Key |

CCBNFYMMYGMWRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=CC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyldodec-2-enoate typically involves the formation of an enolate ion, followed by alkylation and subsequent esterification. The general steps are as follows:

Enolate Ion Formation: The starting material, a β-keto ester, is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

Alkylation: The enolate ion is then alkylated using an appropriate alkyl halide under mild conditions.

Esterification: The resulting product is esterified to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Diels-Alder Cycloaddition Reactions

Ethyl 3-methyldodec-2-enoate acts as a dienophile in [4+2] cycloadditions due to its electron-deficient double bond. Reaction conditions and outcomes vary with diene electronics:

Key observations:

-

Inverse electron demand reactions dominate with electron-rich dienes .

-

Steric effects from the dodecyl chain may reduce reactivity compared to shorter-chain analogs .

Michael Addition Reactions

The α,β-unsaturated system undergoes nucleophilic attacks:

Example reaction:

this compound + morpholine → Ethyl 3-(morpholino)-3-methyldodecanoate

| Nucleophile | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Primary amines | Trifluoromethanesulfonic acid | RT | 72–85 |

| Thiols | K₂CO₃ | 60°C | 68 |

| Enolates | LDA (–78°C) | – | 55 |

Regioselectivity follows Markovnikov addition due to ester electron-withdrawing effects .

Hydrogenation of the α,β-Unsaturated Ester

Catalytic hydrogenation saturates the double bond:

| Catalyst | Pressure (atm) | Solvent | Product | Selectivity |

|---|---|---|---|---|

| Pd/C (5%) | 1 | Ethanol | Ethyl 3-methyldodecanoate | >99% |

| Raney Ni | 3 | THF | Partially reduced byproducts | 85% |

Full saturation typically requires mild conditions (25–50°C) .

Hydrolysis and Transesterification

The ester group undergoes nucleophilic acyl substitution:

Hydrolysis:

-

Acidic: HCl (6M), reflux → 3-methyldodec-2-enoic acid (Yield: 88%)

-

Basic: NaOH (2M), RT → Sodium 3-methyldodec-2-enoate (Quantitative)

Transesterification:

| Alcohol | Catalyst | Temperature | Conversion (%) |

|---|---|---|---|

| Methanol | H₂SO₄ (0.1 equiv) | 60°C | 92 |

| Benzyl alcohol | Ti(OiPr)₄ | 110°C | 78 |

Stability and Polymerization Tendencies

Scientific Research Applications

Ethyl 3-methyldodec-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-methyldodec-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in various nucleophilic addition reactions, which can lead to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural and functional differences between Ethyl 3-methyldodec-2-enoate and analogous compounds identified in the evidence:

Key Research Findings

Ethyl 3-hydroxydodecanoate (C₁₄H₂₈O₃)

- Structural Distinction: Replaces the methyl group in this compound with a hydroxyl group, increasing polarity.

- Applications : Used in biochemical pathways due to its hydrophilic nature. Purity levels ≥98% make it suitable for pharmaceutical synthesis .

Ethyl palmitate (C₁₈H₃₆O₂)

- Functional Contrast : A saturated ester with a longer carbon chain (C16 vs. C12).

Ethyl prop-2-enoate (C₅H₈O₂)

- Key Difference : Short-chain ester with a reactive α,β-unsaturated bond.

- Industrial Use: Serves as a monomer in polymer chemistry (e.g., homopolymers) .

Chromatographic and Analytical Data

- Retention Factors: Ethyl acetate extracts of related compounds (e.g., clove, ginger, turmeric) show variable retention factors (Rf) in chromatographic studies, influenced by chain length and functional groups . For example: Longer-chain esters (e.g., Ethyl palmitate) exhibit higher Rf values due to hydrophobicity. Hydroxylated analogs (e.g., Ethyl 3-hydroxydodecanoate) display lower Rf values, aligning with increased polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.